molecular formula C16H14N6O2 B2725743 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine CAS No. 714247-36-6

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine

Cat. No.: B2725743
CAS No.: 714247-36-6
M. Wt: 322.328
InChI Key: LEJUOEVKQFBVRQ-UHFFFAOYSA-N
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Description

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C16H14N6O2 It is characterized by the presence of a pyrimidine ring substituted with nitro and diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with nitro and diphenylamine substituents. One common method involves the nitration of N2,N4-diphenylpyrimidine-2,4,6-triamine using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the nitration process to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or other oxidized derivatives.

    Reduction: Formation of 5-amino-N2,N4-diphenylpyrimidine-2,4,6-triamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Similar structure but with a fluorine atom instead of a nitro group.

    5-chloro-N2,N4-diphenylpyrimidine-2,4-diamine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1-10H,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUOEVKQFBVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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